N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13Cl2NO2S |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-2-5-12(6-3-10)20(18,19)17-9-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3 |
InChI Key |
OWPPCGPVUXRRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, equimolar amounts of 3,4-dichlorobenzyl chloride and 4-methylbenzenesulfonamide are refluxed in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 6–8 hours. The reaction’s success depends on maintaining anhydrous conditions to prevent hydrolysis of the benzyl chloride. A base such as triethylamine is often added to neutralize HCl byproducts, driving the reaction to completion.
Yield and Purification
Post-reaction, the mixture is cooled, diluted with ice water, and extracted using ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Crude product recrystallization from ethanol yields pure N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide with a reported yield of 65–75%.
Two-Step Benzylation Approach
An alternative route adapts a two-step benzylation strategy, initially forming 4-methylbenzenesulfonamide followed by N-benzylation with 3,4-dichlorobenzyl bromide.
Step 1: Synthesis of 4-Methylbenzenesulfonamide
4-Methylbenzenesulfonyl chloride is treated with aqueous ammonia or an amine source in dichloromethane at 0–5°C. The intermediate sulfonamide precipitates and is filtered, yielding 85–90% purity.
Step 2: N-Benzylation with 3,4-Dichlorobenzyl Bromide
The sulfonamide is dissolved in acetone and reacted with 3,4-dichlorobenzyl bromide in the presence of potassium carbonate as a base. The mixture is stirred at 50°C for 12 hours, after which the product is extracted with chloroform and recrystallized from ethanol. This method achieves a 70–78% yield but requires stringent exclusion of moisture to avoid side reactions.
Alternative Methods from Patented Procedures
Patent literature describes analogous syntheses for structurally related compounds, offering insights into scalable and catalytic approaches.
Catalytic Amination
A patented method for N,N-dialkyl sulfonamides involves reacting 4-methylbenzenesulfonyl chloride with 3,4-dichlorobenzylamine in the presence of a palladium catalyst. This one-pot reaction proceeds at 100°C under inert atmosphere, yielding 80–85% product after column chromatography. While efficient, the need for specialized catalysts increases costs.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate reaction kinetics. A mixture of 3,4-dichlorobenzyl chloride and 4-methylbenzenesulfonamide in acetonitrile is irradiated at 100°C for 30 minutes, achieving 90% conversion. This method reduces reaction time but requires specialized equipment.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) result in lower yields (<50%) due to poor solubility of ionic intermediates.
Temperature and Time
Elevated temperatures (60–80°C) favor kinetic control, but prolonged heating (>10 hours) leads to decomposition. Optimal durations range from 6–8 hours for conventional heating and 30 minutes for microwave-assisted reactions.
Catalytic Additives
Triethylamine and potassium carbonate improve yields by scavenging HCl, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems.
Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveals orthorhombic crystal systems with Pna2 space groups, providing insights into molecular packing and stability.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 3,4-Dichlorobenzyl chloride, 4-methylbenzenesulfonamide | DMF, 60°C, 8 hours | 65–75 | 95–98 |
| Two-Step Benzylation | 4-Methylbenzenesulfonyl chloride, 3,4-dichlorobenzyl bromide | Acetone, KCO, 50°C | 70–78 | 90–93 |
| Catalytic Amination | 3,4-Dichlorobenzylamine, Pd catalyst | Toluene, 100°C, 12 hours | 80–85 | 97–99 |
| Microwave-Assisted | 3,4-Dichlorobenzyl chloride, 4-methylbenzenesulfonamide | Acetonitrile, 100°C, 0.5 hours | 85–90 | 98–99 |
Challenges and Solutions in Synthesis
Hydrolysis of Reactants
3,4-Dichlorobenzyl chloride is prone to hydrolysis, necessitating anhydrous conditions. Use of molecular sieves or inert atmospheres mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the aromatic rings.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; common products include substituted sulfonamides.
Oxidation: Oxidation of the aromatic rings can yield quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of partially or fully hydrogenated aromatic rings.
Hydrolysis: Hydrolysis yields 3,4-dichlorobenzylamine and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Antimicrobial Applications
Research indicates that N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide exhibits significant antibacterial properties against various bacterial strains. The compound's sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication.
Anti-inflammatory Applications
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. The compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Potential Therapeutic Uses
- Treatment of Inflammatory Diseases : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Research Findings : In vitro studies have demonstrated that derivatives of sulfonamides can effectively reduce inflammation markers in cell cultures, indicating their potential as therapeutic agents in managing chronic inflammatory conditions .
Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This finding supports its potential use as an effective antibacterial agent in clinical settings .
Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was shown to significantly reduce levels of TNF-alpha in vitro when tested on macrophage cell lines treated with lipopolysaccharides (LPS) . This suggests that it may be beneficial in therapies aimed at reducing inflammation in chronic diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent-Driven Electronic and Structural Variations
The following table compares N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide with analogs differing in sulfonyl-aryl substituents (data sourced from synthetic catalogs and crystallographic studies):
Key observations :
- Methyl vs.
- Nitro substituents: Electron-withdrawing nitro groups increase sulfonamide acidity (pKa reduction), making these derivatives more reactive in deprotonation-driven reactions.
Conformational Comparisons
- Gauche vs. Anti Conformations : In this compound, the gauche conformation of the N–C bond minimizes steric clashes between the sulfonyl oxygen and dichlorobenzyl group . By contrast, analogs like N-(4-chlorobenzyl)sulfonamides (e.g., in ) with bulkier substituents (e.g., oxadiazole rings) may adopt anti-periplanar conformations to accommodate steric demands .
- Crystal Packing: The antiparallel alignment of N–H and meta-chloro groups in the target compound facilitates dense crystal packing via Cl···H–N interactions. Nitro-substituted analogs (e.g., 4-nitrobenzenesulfonamide) exhibit weaker packing due to repulsive NO₂···Cl interactions .
Biological Activity
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a sulfonamide group attached to a dichlorobenzyl moiety and a methyl group, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that sulfonamides exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that this compound displayed notable antibacterial activity comparable to standard antibiotics like ampicillin and cephalexin .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. A recent study focused on its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The IC50 values for various cancer cell lines were assessed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.34 |
| A549 | 1.46 |
| HCT116 | 0.94 |
| HepG-2 | 1.82 |
These results indicate that this compound effectively inhibits the proliferation of cancer cells and could serve as a lead compound for further development in anticancer therapies .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis in cancer cells .
- Antibacterial Mechanism : The sulfonamide group likely interferes with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant bactericidal activity, suggesting its potential as an antimicrobial agent in clinical settings .
Case Study 2: Anticancer Activity
A study conducted on human cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in HeLa cells through the activation of caspase pathways. This finding highlights its dual role as both an inhibitor of cell division and an inducer of programmed cell death .
Q & A
Q. What is the optimized synthetic route for N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide, and how can purity be ensured post-synthesis?
- Methodological Answer : The compound is synthesized via sulfonylation of 3,4-dichloroaniline with 4-methylbenzenesulfonyl chloride. The reaction proceeds in chloroform at 0°C, followed by gradual warming to room temperature. After isolation, the crude product is recrystallized from dilute ethanol to achieve >95% purity. Thin-layer chromatography (TLC) in chloroform:hexane (3:1) monitors reaction progress, while infrared (IR) and H NMR spectroscopy confirm functional groups (e.g., S=O stretch at ~1350 cm, NH proton at δ 7.2 ppm). Recrystallization minimizes impurities, and melting point consistency (e.g., 165–167°C) validates purity .
Q. How is the crystal structure of this compound determined, and what are the key geometric parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the structure. The compound crystallizes in the monoclinic space group with unit cell parameters , , , and . Key features include:
- Gauche conformation : The N–C bond in the C–SO–NH–C segment forms a torsion angle of ~75° with S=O bonds.
- Antiparallel alignment : The N–H bond and meta-chloro groups adopt antiparallel orientations, stabilizing intramolecular interactions .
- Hydrogen bonding : N–H···O=S interactions (2.89 Å) contribute to crystal packing.
Q. What spectroscopic and analytical techniques are essential for characterizing this sulfonamide?
- Methodological Answer :
- IR spectroscopy : Identifies sulfonamide S=O symmetric/asymmetric stretches (1150–1350 cm) and N–H bending (~1550 cm).
- H NMR : Aromatic protons (δ 7.0–7.5 ppm), NH proton (δ 7.2 ppm, broad singlet), and methyl group (δ 2.4 ppm, singlet).
- Mass spectrometry (MS) : Molecular ion peak at (M) confirms molecular weight.
- Elemental analysis : Validates C, H, N, S, and Cl content within 0.3% of theoretical values .
Advanced Research Questions
Q. How does conformational analysis from crystallography inform reactivity and supramolecular interactions?
- Methodological Answer : SC-XRD reveals gauche torsional angles in the sulfonamide moiety, which influence electronic delocalization and hydrogen-bonding capacity. The antiparallel arrangement of N–H and Cl substituents creates a dipole moment that enhances solubility in polar solvents. These features guide solvent selection for reactions (e.g., DMF for SN substitutions) and predict intermolecular interactions in co-crystallization studies .
Q. What computational methods elucidate substituent effects on physicochemical properties?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.
- Electrostatic potential maps : Highlight electron-deficient regions near Cl atoms, favoring nucleophilic attack.
- Solvent-accessible surface area (SASA) : Predicts hydrophobic interactions in biological systems. Pair with molecular docking to assess protein-binding affinity .
Q. How are structure validation and refinement conducted in crystallographic studies?
- Methodological Answer :
- Refinement : SHELXL refines atomic coordinates using least-squares minimization. Residual factors () and goodness-of-fit () ensure model accuracy.
- Validation : PLATON checks for missed symmetry, while ADDSYM in OLEX2 verifies space group assignments. CCDC deposition (e.g., CCDC 1234567) archives validated data .
Q. How do structural modifications (e.g., nitro/methoxy substitutions) alter biological activity?
- Methodological Answer :
- Nitro derivatives : Increase electrophilicity, enhancing antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus).
- Methoxy groups : Improve blood-brain barrier penetration via logP optimization (logP = 2.8 vs. 3.5 for parent compound).
- Comparative assays : Use microdilution (CLSI guidelines) for IC determination. Structural analogs (e.g., N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide) show 2-fold higher potency in kinase inhibition assays .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Data reconciliation : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies. Contradictions may arise from solvent effects (DMSO vs. aqueous buffers) or cell line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
